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Compound of Interest

Compound Name: 7-Nitro-1H-indazol-6-OL

Cat. No.: B15201773

An In-depth Technical Guide to 7-Nitro-1H-indazole

Disclaimer: Initial literature searches for "7-Nitro-1H-indazol-6-ol" did not yield any specific
scientific publications or data. This suggests that the compound is either novel, exceptionally
rare, or has not been extensively studied or characterized in publicly available literature.
Therefore, this technical guide will focus on the closely related and well-documented parent
compound, 7-Nitro-1H-indazole. This review will provide a comprehensive overview of its
synthesis, chemical properties, and biological activity, which may serve as a valuable reference
for researchers interested in the indazole scaffold.

Introduction

7-Nitro-1H-indazole is a heterocyclic aromatic compound that has garnered significant attention
in the fields of medicinal chemistry and neuropharmacology.[1] It is most notably recognized as
a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme
responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a crucial
signaling molecule involved in various physiological processes, but its overproduction can lead
to oxidative stress and neuronal damage.[2] Consequently, 7-Nitro-1H-indazole has been
investigated as a potential therapeutic agent for a range of neurological disorders, including
those involving excitotoxicity and neurodegeneration.[1] It also serves as a valuable tool for
studying the physiological and pathological roles of nNOS.

Chemical and Physical Properties
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A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in

the table below. This data has been compiled from various chemical databases and literature

sources.

Property Value Reference

IUPAC Name 7-Nitro-1H-indazole [3]

CAS Number 2942-42-9 [3]

Molecular Formula C7HsNs0:2 [1]

Molar Mass 163.13 g/mol [3]

Appearance Not specified in literature

Melting Point Not specified in literature

N Soluble in organic solvents

Solubility
such as DMSO and ethanol.[4]
C1=CC2=C(C(=C1)--INVALID-

SMILES [3]
LINK--[O-])NN=C2
INChl=1S/C7H5N302/c11-

InChl 10(12)6-3-1-2-5-4-8-9- [3]

7(5)6/h1-4H,(H,8,9)

Spectroscopic Data
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Technique Data Reference

Spectra available in various
databases. A study in DMSO-

1H NMR [5]
de at 500 MHz has been

reported.

Spectra available in various
13C NMR [3]
databases.

GC-MS and MS-MS data are
Mass Spectrometry ] ) [3]
publicly available.

Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole can be achieved through the cyclization of N-nitroso-o-
toluidine derivatives. A common precursor is 2-methyl-3-nitroaniline. While specific, detailed,
step-by-step protocols are proprietary to various research labs and not always published in full,
the general procedure involves diazotization followed by cyclization.

General Experimental Protocol (Conceptual)

» Diazotization of 2-methyl-3-nitroaniline: 2-methyl-3-nitroaniline is dissolved in an acidic
medium, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.

e A solution of sodium nitrite in water is added dropwise to the cooled solution of the aniline
derivative. The temperature is carefully maintained below 5 °C to ensure the stability of the
resulting diazonium salt.

e Cyclization: The reaction mixture containing the diazonium salt is then gently warmed. The
diazonium group cyclizes onto the adjacent methyl group, leading to the formation of the
indazole ring.

 [solation and Purification: The reaction mixture is neutralized, and the crude product
precipitates out of the solution. The solid is collected by filtration, washed with water, and
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then dried. Further purification can be achieved by recrystallization from a suitable solvent,
such as ethanol or an ethanol/water mixture, or by column chromatography.

Biological Activity and Mechanism of Action

The primary biological activity of 7-Nitro-1H-indazole is its selective inhibition of neuronal nitric
oxide synthase (nNOS or NOS-1).[1] It exhibits a lesser effect on the endothelial (eNOS or
NOS-3) and inducible (iNOS or NOS-2) isoforms.[6][7]

Mechanism of Action

7-Nitro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS.[2]
The enzyme nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By
binding to the active site, 7-Nitro-1H-indazole prevents the substrate L-arginine from binding,
thereby inhibiting the synthesis of NO.[8]

The signaling pathway of nNOS and its inhibition by 7-Nitro-1H-indazole is depicted in the
following diagram:
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Caption: nNOS inhibition by 7-Nitro-1H-indazole.

Quantitative Biological Data

The inhibitory potency of 7-Nitro-1H-indazole and related compounds is often expressed in
terms of the half-maximal inhibitory concentration (ICso) or the inhibitor constant (Ki).
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Compound Assay ICso0 / EDso Reference

Formalin-induced
7-Nitro-1H-indazole hindpaw licking 27.5 mg/kg [7]

(mouse)

Acetic acid-induced
7-Nitro-1H-indazole abdominal constriction  22.5 mg/kg [7]

(mouse)

Formalin-induced
6-Nitro-1H-indazole hindpaw licking 62.5 mg/kg [7]

(mouse)

Acetic acid-induced
6-Nitro-1H-indazole abdominal constriction  44.0 mg/kg [7]

(mouse)

Formalin-induced
Indazole hindpaw licking 41.0 mg/kg [7]

(mouse)

Acetic acid-induced
Indazole abdominal constriction  48.5 mg/kg [7]

(mouse)

Experimental Protocol for nNOS Inhibition Assay
(General)

A common method to determine the inhibitory activity of compounds like 7-Nitro-1H-indazole on
NNOS is to measure the conversion of radiolabeled L-arginine to L-citrulline.

e Enzyme Preparation: A crude enzyme preparation can be obtained from rat cerebellum, a
brain region with high nNOS expression. The tissue is homogenized in a suitable buffer and
centrifuged to obtain a supernatant containing the enzyme.

o Reaction Mixture: The assay is typically performed in a buffer containing the enzyme
preparation, radiolabeled L-[**C]arginine, and necessary cofactors such as NADPH,
calmodulin, and tetrahydrobiopterin.
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« Inhibitor Addition: 7-Nitro-1H-indazole, dissolved in a suitable solvent (e.g., DMSO), is added
to the reaction mixture at various concentrations. A control reaction without the inhibitor is
also run.

 Incubation: The reaction mixtures are incubated at 37 °C for a specific period, allowing the
enzymatic reaction to proceed.

o Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a
cation-exchange resin (e.g., Dowex AG 50W-X8).

o Separation and Quantification: The resin binds the unreacted L-[**C]arginine, while the
product, L-[**C]citrulline, remains in the supernatant. The radioactivity of the supernatant is
then measured using a scintillation counter.

o Data Analysis: The amount of L-[**C]citrulline formed is proportional to the enzyme activity.
The percentage of inhibition at each concentration of 7-Nitro-1H-indazole is calculated
relative to the control. The ICso value is then determined by plotting the percentage of
inhibition against the inhibitor concentration.

Potential Properties of 7-Nitro-1H-indazol-6-ol

While no data exists for 7-Nitro-1H-indazol-6-ol, we can speculate on how the addition of a
hydroxyl (-OH) group at the 6-position might alter the properties of the parent 7-Nitro-1H-
indazole molecule.

e Solubility: The hydroxyl group is polar and capable of hydrogen bonding. Its introduction
would likely increase the aqueous solubility of the compound compared to 7-Nitro-1H-
indazole. This could have implications for its formulation and bioavailability.

» Metabolism: The hydroxyl group provides a site for phase Il metabolism, such as
glucuronidation or sulfation. This could lead to a more rapid clearance of the compound from
the body.

o Target Binding: The introduction of a hydroxyl group could either enhance or diminish the
binding affinity for nNOS. The hydroxyl group could form a new hydrogen bond with an
amino acid residue in the active site, potentially increasing potency. Conversely, it could
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introduce steric hindrance or an unfavorable interaction, thereby reducing potency. The
precise effect would depend on the topography of the nNOS active site.

o Selectivity: The change in the electronic and steric profile of the molecule could also alter its
selectivity for the different NOS isoforms.

These are purely hypothetical considerations based on general principles of medicinal
chemistry. Experimental validation would be required to determine the actual properties of 7-
Nitro-1H-indazol-6-ol.

Conclusion

7-Nitro-1H-indazole is a well-characterized and selective inhibitor of neuronal nitric oxide
synthase with potential applications in the study and treatment of neurological disorders. Its
synthesis, chemical properties, and biological activity have been documented in the scientific
literature. While the specific derivative, 7-Nitro-1H-indazol-6-ol, remains uncharacterized, the
information available for the parent compound provides a solid foundation for any future
research into this and other related indazole derivatives. Further investigation into the synthesis
and biological evaluation of 7-Nitro-1H-indazol-6-ol is warranted to explore its potential as a
novel pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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